![molecular formula C13H24O B8484034 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- CAS No. 72230-90-1](/img/structure/B8484034.png)
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-
Vue d'ensemble
Description
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- is a bicyclic ether compound with a unique structure that has garnered interest in various fields of chemistry and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are mild, making it a favorable route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ether oxygen can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere for phenyl rings in drug design.
Biology: Incorporated into biologically active molecules to enhance their properties.
Medicine: Used in the development of new pharmaceuticals with improved solubility and metabolic stability.
Industry: Employed in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure allows for specific binding interactions with enzymes and receptors, leading to enhanced biological activity. The compound’s unique framework also contributes to its stability and solubility, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- stands out due to its ether oxygen, which imparts distinct reactivity and solubility characteristics. This makes it a versatile compound in various applications, particularly in drug design and materials science .
Propriétés
Numéro CAS |
72230-90-1 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(1R,3R,4S,5S)-3-butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O/c1-4-5-6-12-11-7-8-13(3,14-12)9-10(11)2/h10-12H,4-9H2,1-3H3/t10-,11-,12+,13+/m0/s1 |
Clé InChI |
SENDFKGNJBUEOA-WUHRBBMRSA-N |
SMILES isomérique |
CCCC[C@@H]1[C@H]2CC[C@@](O1)(C[C@@H]2C)C |
SMILES canonique |
CCCCC1C2CCC(O1)(CC2C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
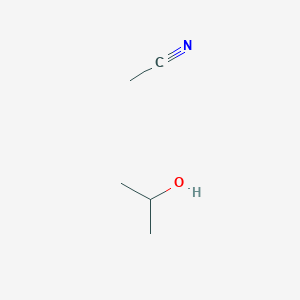

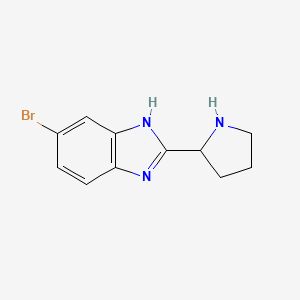
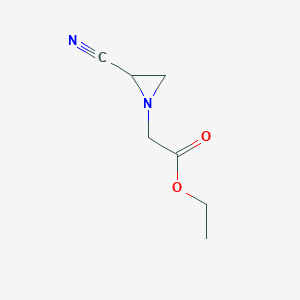
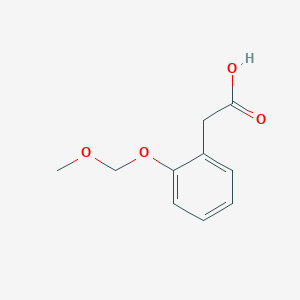
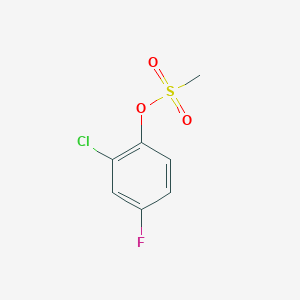
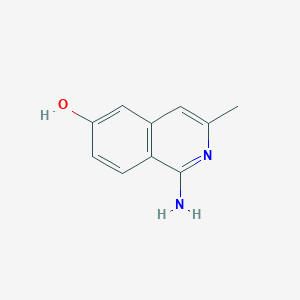
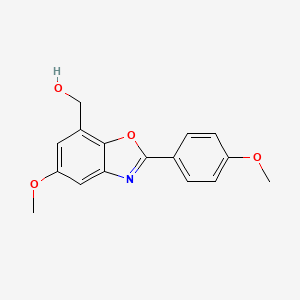
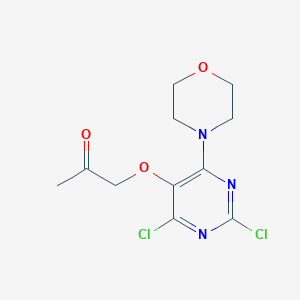
![Phosphonium, [3-(2-methyl-1,3-dioxolan-2-yl)propyl]triphenyl-, iodide](/img/structure/B8483993.png)
![6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8483995.png)



